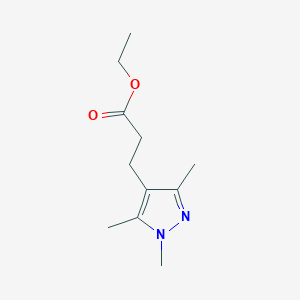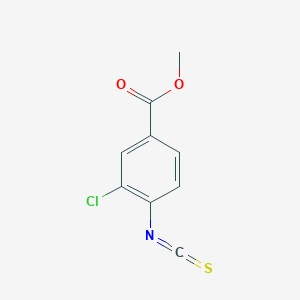
4-Methoxycarbonyl-2-chlorophenylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxycarbonyl-2-chlorophenylisothiocyanate, also known as MTCI, is a chemical compound that has been widely used in scientific research. MTCI is a member of the isothiocyanate family, which has been shown to exhibit potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Aplicaciones Científicas De Investigación
Catalyst Systems in Organic Synthesis
A catalyst system based on palladium complexes shows good activity for the methoxycarbonylation of activated aryl chlorides, such as 4-chloromethylbenzoate. This process is important for synthesizing various organic compounds, highlighting the role of 4-methoxycarbonyl derivatives in facilitating these reactions (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
Synthesis of Fused Quinolines and Quinolones
The compound 3-Methoxycarbonyl-4-keto-2,5-dihydrothiophene is a starting point for synthesizing a range of quinoline and quinolone fused dihydrothiophene dioxides. This demonstrates its utility in synthesizing complex organic structures, crucial in medicinal and material chemistry (White & Storr, 1996).
Photovoltaic Applications
4-Methoxycarbonyl derivatives are used in photovoltaic research, such as in the study of polythiophene derivatives in solar cells. This illustrates the potential of these compounds in renewable energy technologies (Güneş et al., 2008).
Organic Synthesis and Structural Analysis
4-Methoxycarbonyl-1,3-dithiole-2-thione has been synthesized and characterized, providing insights into the structural aspects of such compounds. This is vital for understanding the chemical behavior and potential applications in various fields (Darviche et al., 2007).
Synthesis of Electron Donor Materials for Solar Cells
4-Methoxycarbonyl derivatives are investigated as electron donors in bulk-heterojunction solar cells. These studies highlight the role of such compounds in improving the efficiency and performance of photovoltaic devices (Sun et al., 2006).
Propiedades
IUPAC Name |
methyl 3-chloro-4-isothiocyanatobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)6-2-3-8(11-5-14)7(10)4-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABURNPHEZMYSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N=C=S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2373339.png)
![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2373342.png)
![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)
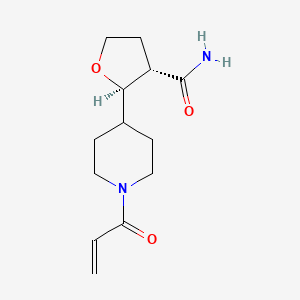
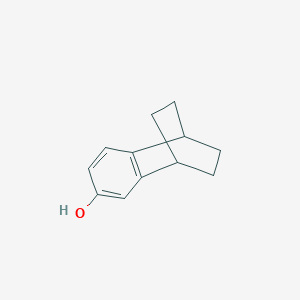
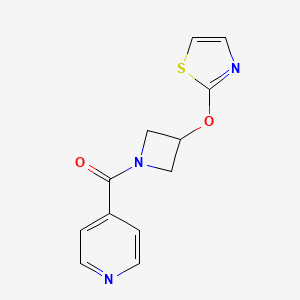
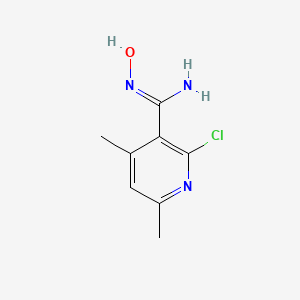
![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)
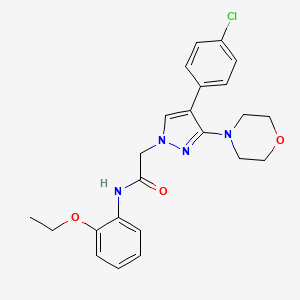
![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2373354.png)
![5-[(Phenylsulfonyl)amino]pentanoic acid](/img/structure/B2373355.png)
